molecular formula C11H14BrN3O B6631406 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one

4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one

Cat. No. B6631406
M. Wt: 284.15 g/mol
InChI Key: UQZACKZSPPJWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one, also known as BMP, is a chemical compound that belongs to the piperazinone family. It is widely used in scientific research applications due to its unique properties and mechanism of action.

Mechanism of Action

4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one inhibits kinase activity by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the kinase substrate, thereby inhibiting kinase activity. 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has been shown to be a selective inhibitor of CDK2, CDK7, and CDK9, which are involved in cell cycle regulation and transcriptional control.
Biochemical and Physiological Effects:
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice. 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has been found to be well-tolerated in animal studies, with no significant toxic effects observed.

Advantages and Limitations for Lab Experiments

4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has several advantages as a tool compound for kinase research. It is a potent and selective inhibitor of several kinases, which allows for the study of specific kinase pathways. 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one is also cell-permeable, which allows for its use in cell-based assays. However, 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one research. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one. Another area of interest is the use of 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one in combination with other cancer therapies to enhance their effectiveness. Additionally, 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one could be used to study the role of kinases in other diseases, such as neurodegenerative disorders.

Synthesis Methods

4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one can be synthesized using a variety of methods, including Suzuki coupling, Buchwald-Hartwig coupling, and Sonogashira coupling. The most common method involves the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the presence of N-methylmorpholine (NMM) to form the corresponding NHS ester. This ester is then reacted with 3-methylpiperazine to yield 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one.

Scientific Research Applications

4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has been extensively used in scientific research for its ability to selectively inhibit the activity of protein kinases. It has been shown to be a potent inhibitor of several kinases, including CDK2, CDK7, and CDK9. 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has also been used as a tool compound in cancer research to study the role of kinases in cell proliferation and survival.

properties

IUPAC Name

4-(5-bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c1-7-9(12)3-4-10(14-7)15-6-5-13-11(16)8(15)2/h3-4,8H,5-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZACKZSPPJWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C2=NC(=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.